N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide
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Overview
Description
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium phosphate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are crucial for binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the sulfonyl and butanamide groups.
4-(3-methoxyphenyl)piperazin-1-yl: Contains a methoxyphenyl group instead of a fluorophenyl group.
Uniqueness
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the fluorophenyl group contributes to its binding affinity and selectivity for certain biological targets .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S/c23-20-9-11-21(12-10-20)25-14-16-26(17-15-25)30(28,29)18-13-24-22(27)8-4-7-19-5-2-1-3-6-19/h1-3,5-6,9-12H,4,7-8,13-18H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFCKLSUCVWHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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